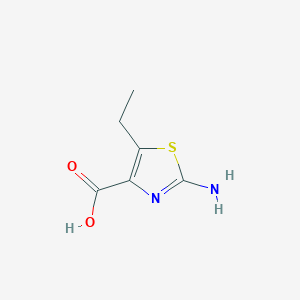

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid

CAS No.: 1383626-36-5

Cat. No.: VC4350897

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383626-36-5 |

|---|---|

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.2 |

| IUPAC Name | 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10) |

| Standard InChI Key | ZDVXVYYCBTZEHO-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=C(S1)N)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid features a thiazole core substituted with an ethyl group at position 5, an amino group at position 2, and a carboxylic acid moiety at position 4. The planar structure facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.21 g/mol |

| CAS Number | 1383626-36-5 |

| Density | Not Available |

| Melting Point | Not Available |

The absence of reported melting and boiling points suggests opportunities for further experimental characterization .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure of thiazole derivatives. For instance, ethyl 2-amino-1,3-thiazole-4-carboxylate—a closely related ester—exhibits IR peaks at 3300 cm (N–H stretch) and 1700 cm (C=O stretch) . NMR spectra of analogous compounds reveal signals for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) further validates molecular ion peaks matching theoretical values .

Synthesis and Derivative Formation

Conventional Synthesis Routes

The synthesis of 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid derivatives often begins with ethyl 2-aminothiazole-4-carboxylate. A reported method involves cyclizing thiourea with α-bromoketones in ethanol at 70°C for 1 hour, yielding thiazole esters with >90% efficiency . Hydrolysis of the ester group under basic or acidic conditions then produces the carboxylic acid. For example:

-

Cyclization:

-

Ester Hydrolysis:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For example, coupling 2-aminothiazole-4-carboxylic acid with aryl chlorides using palladium catalysts under microwaves reduces synthesis time from hours to minutes while maintaining high yields .

Biological Activities and Mechanisms

Antifungal Properties

Derivatives of 2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid exhibit broad-spectrum antifungal activity. At 50 μg/mL, compounds 4b and 4i inhibited six fungal strains by >50%, surpassing commercial fungicides in some cases . The mechanism likely involves disruption of fungal cell wall synthesis via inhibition of β-(1,3)-glucan synthase .

Antiviral Efficacy

Against Tobacco Mosaic Virus (TMV), thiazole-4-carboxylic acid derivatives demonstrate in vivo protection and curative effects at 100 μg/mL. Compound 4c reduced viral replication by 65% by interfering with viral RNA polymerase activity .

Antibacterial Applications

Schiff base derivatives synthesized from 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids show activity against Xanthomonas oryzae and Fusarium graminearum. For instance, derivative 51m achieved 56% inhibition of X. oryzae at 100 μg/mL, outperforming thiodiazole copper .

Applications in Agrochemical and Pharmaceutical Development

Pesticide Formulations

The thiazole-4-carboxylic acid scaffold is integral to next-generation pesticides. Its derivatives are being evaluated as eco-friendly alternatives to neonicotinoids, with reduced toxicity to non-target organisms .

Drug Discovery

Structural analogs are investigated for antitumor and antitubercular activities. A 5-phenyl-substituted derivative exhibited IC values of 3.3 μM against breast cancer cells, comparable to cisplatin . Modifications at the ethyl group may enhance blood-brain barrier permeability for CNS-targeted therapies.

Challenges and Future Directions

Synthetic Optimization

Current methods rely on stoichiometric reagents, generating significant waste. Catalytic protocols using organocatalysts or enzymes could improve sustainability.

Toxicity Profiling

While bioactivity data are promising, comprehensive toxicological studies are lacking. Future work must address potential hepatotoxicity and environmental persistence.

Computational Modeling

Molecular docking and QSAR studies could rationalize structure-activity relationships, guiding the design of derivatives with enhanced potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume